2-Chloro-N-ethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-Chloro-N-ethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is an organic compound with the molecular formula C10H15ClN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting intermediate is then reacted with ethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-ethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Oxidation: N-oxides are the primary products.
Reduction: Alcohol derivatives are formed.
Scientific Research Applications
2-Chloro-N-ethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and acetamide group. These interactions can modulate biological pathways, leading to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
- 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide hydrochloride
Uniqueness
2-Chloro-N-ethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the ethyl group and the chloroacetamide moiety provides distinct chemical properties compared to other pyrazole derivatives.
Properties
CAS No. |
87675-21-6 |
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Molecular Formula |
C10H16ClN3O |
Molecular Weight |
229.71 g/mol |
IUPAC Name |
2-chloro-N-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C10H16ClN3O/c1-5-14(9(15)6-11)10-7(2)12-13(4)8(10)3/h5-6H2,1-4H3 |
InChI Key |
XNRYOXIOIYTOCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(N(N=C1C)C)C)C(=O)CCl |
Origin of Product |
United States |
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